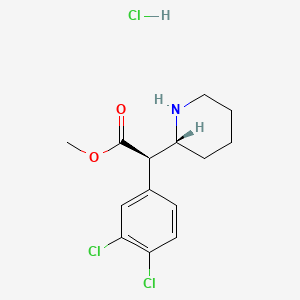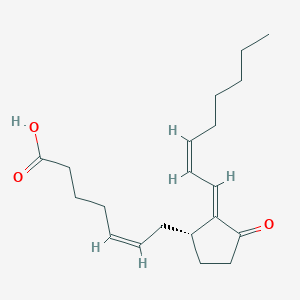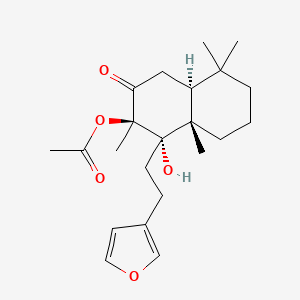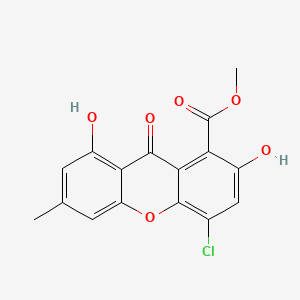
4-氯代品生菌素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloropinselin is an organic compound known for its unique chemical structure and properties. It is a white to pale yellow crystalline substance that is soluble in organic solvents such as ethanol and dichloromethane. This compound has been identified in the metabolite composition of the fungus Alternaria sonchi, a pathogen of field sowthistle (Sonchus arvensis L.) .
科学研究应用
4-Chloropinselin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and catalyst in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is utilized in the synthesis of various industrial chemicals and materials
作用机制
References:
- Berestetskiy, A. O., Dalinova, A. A., & Volosatova, N. S. (2019). Metabolite Profiles and Biological Activity of Extracts from Alternaria sonchi S-102 Culture Grown by Different Fermentation Methods. Applied Biochemistry and Microbiology, 55(3), 284–293
- EMBL-EBI. (n.d.). 4-chloropinselin (CHEBI:219897). Retrieved from here .
- DrugBank. (n.d.). Chloroquine: Uses, Interactions, Mechanism of Action. Retrieved from here .
生化分析
Biochemical Properties
4-Chloropinselin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, 4-Chloropinselin is produced during the solid-state fermentation of A. sonchi S-102 on millet .
Cellular Effects
The effects of 4-Chloropinselin on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 4-Chloropinselin is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 4-Chloropinselin change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Chloropinselin vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
4-Chloropinselin is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
4-Chloropinselin is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 4-Chloropinselin and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: 4-Chloropinselin can be synthesized through two primary methods:
Reaction of Chlorobenzene with Tetramethyltin: Chlorobenzene is reacted with tetramethyltin to produce 4-Chloropinselin.
Reaction of Chlorobenzene with Sodium Alkoxide or Magnesium: Chlorobenzene is reacted with sodium alkoxide or magnesium to form a phenylmetal compound, which is then reacted with tetrachlorotin to yield 4-Chloropinselin.
Industrial Production Methods: The industrial production of 4-Chloropinselin involves solid-state fermentation of Alternaria sonchi on substrates such as millet and pearl barley. This method has been shown to produce significant yields of 4-Chloropinselin along with other metabolites .
化学反应分析
4-Chloropinselin undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its chemical structure.
Substitution: It participates in nucleophilic substitution reactions, where functional groups are replaced.
Coupling Reactions: It is used in metal-organic chemistry reactions, such as coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Sodium alkoxide or magnesium can be used for nucleophilic substitution reactions.
Coupling: Palladium catalysts are often employed in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated derivatives, while reduction can produce dechlorinated compounds .
相似化合物的比较
4-Chloropinselin is unique due to its specific chemical structure and properties. Similar compounds include:
Chloromonilinic Acids B and C: These compounds share structural similarities and are also produced by Alternaria sonchi.
Alternariol and Emodin: These are other metabolites identified in the same fungal species.
Pinselin and Chloromonilinic Acid D: These compounds are structurally related and share similar biosynthetic pathways.
4-Chloropinselin stands out due to its specific applications and the unique conditions required for its synthesis and production.
属性
IUPAC Name |
methyl 4-chloro-2,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO6/c1-6-3-8(18)11-10(4-6)23-15-7(17)5-9(19)12(16(21)22-2)13(15)14(11)20/h3-5,18-19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIBVPSYWGPCFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)C(=O)OC)O)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of Moniliphenone in the biosynthesis of 4-Chloropinselin?
A1: Research indicates that Moniliphenone serves as a key intermediate in the biosynthetic pathway of 4-Chloropinselin. A study demonstrated that Moniliphenone is directly incorporated into 4-Chloropinselin within the fungus Monilinia fructicola. [] This finding highlights the crucial role of Moniliphenone as a precursor in the multi-step biosynthesis of this fungal xanthone.
Q2: How does the presence of Bromide ions in the culture medium affect the production of 4-Chloropinselin?
A2: Interestingly, the presence of Bromide ions (added as Sodium Bromide) in the culture medium of Monilinia fructicola leads to the production of Brominated derivatives instead of 4-Chloropinselin. [] This suggests that the biosynthetic pathway can utilize Bromide ions, resulting in the formation of 4-Bromopinselin and Bromomonilicin instead of their chlorinated counterparts. This finding offers insights into the flexibility and potential halogenation mechanisms involved in the biosynthesis of these compounds.
Q3: What is the connection between 4-Chloropinselin and Chloromonilicin?
A3: 4-Chloropinselin is a precursor to Chloromonilicin, a novel antifungal substance also produced by Monilinia fructicola. [, ] Research using deuterium-labeled Moniliphenone confirmed its incorporation into both 4-Chloropinselin and Chloromonilicin. [] This indicates that 4-Chloropinselin is an intermediate compound in the biosynthetic pathway leading to the final product, Chloromonilicin.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

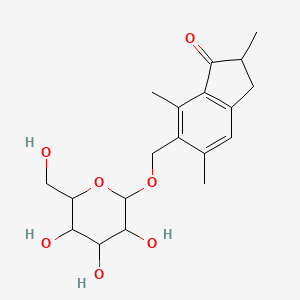
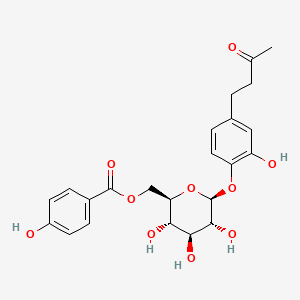
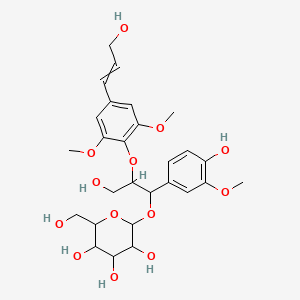
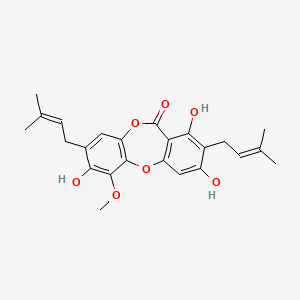
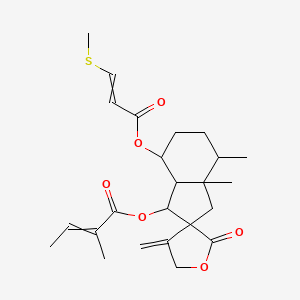
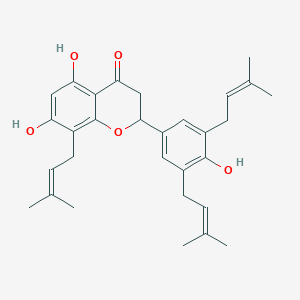
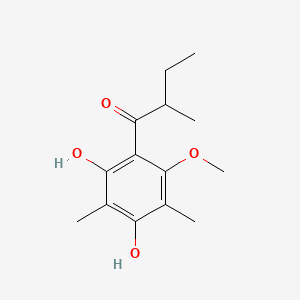
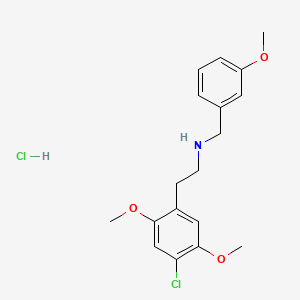
![Disodium;4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-oxidonaphthalene-1-sulfonate](/img/structure/B593413.png)
